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Compound of Interest

Compound Name: Sanggenon W

Cat. No.: B12366033

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon W is a novel isoprenylated flavonoid isolated from the root bark of Morus alba.[1]
[2] The structural elucidation and confirmation of such natural products are critical steps in drug
discovery and development, providing the foundation for understanding their chemical
properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous determination of molecular structures. This application
note provides a detailed protocol for the structure confirmation of Sanggenon W using one-
dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure of Sanggenon W

Sanggenon W is a flavanone derivative characterized by the presence of both geranyl and
prenyl groups. Its complex structure necessitates a comprehensive NMR analysis for complete
assignment of proton (*H) and carbon (*3C) signals.

Data Presentation

The *H and 3C NMR spectroscopic data for Sanggenon W, as reported in the literature, are
summarized in the table below.[1] This data was acquired in acetone-de.
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6C) .
mult., J in Hz)

2 77.2 5.64 (dd, 12.8, 2.8)

s e 3.08 (dd, 16.8, 12.8), 2.69 (dd,
16.8, 2.8)

4 197.8

5 163.6

6 96.1 6.17 (br. s)

7 166.4

8 95.2 6.38 (br. s)

9 161.4

10 102.9

1 120.4

2' 129.5

3 115.8

4" 155.8

5' 115.8 6.49 (d, 8.4)

6' 128.0 7.62 (d, 8.4)

1" 22.1 3.41 (d, 6.8)

2" 122.9 5.18 (t, 6.8)

3" 132.8

4" 39.9 2.06 (t, 7.6)

5" 26.8 2.06 (t, 7.6)

6" 124.6 5.09 (t, 6.8)

7" 131.5
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8" 25.7 1.60 (s)
9" 17.7 1.68 (s)
10" 16.1 1.55 (s)
1 28.5 2.63 (t, 7.2)
2" 36.9 1.71 (m)
3" 14.2 0.95 (d, 6.4)
4 14.2 0.95 (d, 6.4)

Experimental Protocols
Sample Preparation

A standardized protocol for the preparation of flavonoid samples for NMR analysis is crucial for
obtaining high-quality spectra.

Materials:

Purified Sanggenon W (1-10 mg)

Deuterated solvent (e.g., acetone-ds, methanol-ds, or chloroform-d) of high purity (99.8%+)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

» Weigh 1-10 mg of purified Sanggenon W directly into a clean, dry vial. The amount will
depend on the experiments to be performed, with 3C and 2D NMR experiments generally
requiring a higher concentration.

» Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
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o Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be
applied if solubility is an issue, but care should be taken to avoid sample degradation.

« If any particulate matter is present, filter the solution through a small plug of glass wool in a
Pasteur pipette directly into the NMR tube.

o Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or
fingerprints.

NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for structure
confirmation. Experiments should be performed on a high-resolution NMR spectrometer (e.qg.,
400 MHz or higher).

a. 'H NMR Spectroscopy

e Purpose: To determine the number of different types of protons and their chemical
environments.

e Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
» Key Parameters:
o Spectral Width: ~12-16 ppm
o Acquisition Time: 2-4 seconds
o Relaxation Delay (d1): 1-5 seconds
o Number of Scans: 8-16 (adjust for sample concentration)
b. 13C NMR Spectroscopy
o Purpose: To determine the number of different types of carbons.
e Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30).

o Key Parameters:
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[e]

Spectral Width: ~200-240 ppm

o

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay (d1): 2 seconds

[¢]

Number of Scans: 1024 or higher (dependent on concentration)
. 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (*H-H) spin-spin coupling networks, revealing which
protons are adjacent to each other.

Pulse Program: Standard COSY experiment (e.g., 'cosygpdqf’).
Key Parameters:

o Acquire data in both F1 and F2 dimensions with a spectral width sufficient to cover all
proton signals.

o Number of increments in F1: 256-512.
o Number of scans per increment: 2-8.
. 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and the carbons they are
attached to (*H-13C).

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g.,
'hsqcedetgpsisp2.2).

Key Parameters:

[e]

Set the F2 (*H) and F1 (*3C) spectral widths to encompass all relevant signals.

Number of increments in F1: 128-256.

[e]

o

Number of scans per increment: 2-8.
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e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

e Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons (*H-13C). This is crucial for connecting different spin systems and piecing together
the molecular skeleton.

e Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf’).

o Key Parameters:

[¢]

Set the F2 (*H) and F1 (13C) spectral widths appropriately.

[¢]

Number of increments in F1; 256-512.

[e]

Number of scans per increment: 4-16.

o

Optimize the long-range coupling delay for an average J-coupling of ~8 Hz.

Data Analysis and Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of
Sanggenon W using the acquired NMR data.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12366033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data Acquisition

Esc NMRJ EH NMR] (‘2pmsec |

—| 2D COSY 2D HMBC

Y
Gssign 13C Signals) GC

'

Data Analysis

Assign tH Signals
hemical Shift, Integration, Multiplicity)

'

Y y

Connect tH to directly attached 13C Gdentify 1H-1H Spin Systems]

Gonnect Molecular Fragments

Confirm Structure of Sanggenon W

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Proposed Anti-Inflammatory Signaling

NF-kB Pathway

Inflammatory Stimulus

(e.g., LPS) Sanggenon W

activates inhibits

Nrf2/HO-1 Pathway

digsogidtes from

1
phosphorylates boupd translocates

\
_

Nrf2 (nucleus)

ranslocates activates transcription

NF-kB (nucleus)

activates transcription inhibits

\

HO-1 (Antioxidant Enzymea

/_'

Pro-inflammatory Genes
(iNOS, COX-2, TNF-a, IL-6)

Inflammation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12366033?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Structure Confirmation of Sanggenon
W using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366033#using-nmr-spectroscopy-for-structure-
confirmation-of-sanggenon-w]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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